2-Nitrophenyl octanoate

Description

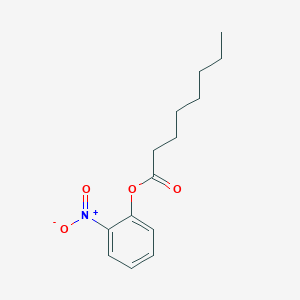

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGMTJWLAKQHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629400 | |

| Record name | 2-Nitrophenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-25-8 | |

| Record name | 2-Nitrophenyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitrophenyl Octanoate Substrate Specificity Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing 2-nitrophenyl octanoate (2-NPO) in the study of enzyme substrate specificity. Moving beyond mere protocol, this document delves into the core principles, experimental design considerations, and data interpretation strategies essential for robust enzymatic characterization.

Introduction: The Role of this compound in Enzyme Profiling

Enzymes, particularly lipases and esterases, are defined by their specificity—the range of substrates they can effectively catalyze. Understanding this specificity is paramount in fields ranging from industrial biocatalysis to pharmaceutical development.[1][2][3] Chromogenic substrates provide a convenient and high-throughput method for this characterization by linking enzymatic activity to a measurable color change.[4][5]

Among these, esters of p-nitrophenol or o-nitrophenol are widely used. This compound (2-NPO), a synthetic ester with a medium-length (C8) acyl chain, serves as an excellent tool for probing the active sites of lipolytic enzymes.[6][7] Its hydrolysis yields 2-nitrophenol, a chromophore whose concentration can be easily quantified spectrophotometrically, providing a direct measure of enzyme activity.[8][9][10] This guide focuses on leveraging 2-NPO not just as a standalone substrate, but as a cornerstone for comprehensive substrate specificity profiling.

Principle of the Chromogenic Assay

The utility of 2-NPO and its para-substituted counterpart, p-nitrophenyl octanoate (p-NPO), lies in a straightforward enzymatic reaction. A lipase or esterase catalyzes the hydrolysis of the ester bond in 2-NPO. This reaction releases octanoic acid and 2-nitrophenol.[5] Under alkaline pH conditions (typically pH > 7.5), the hydroxyl group of 2-nitrophenol is deprotonated to form the 2-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-415 nm.[5][9][10] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.[4][8]

Core Protocol: Assay for Lipase/Esterase Activity

This section provides a robust, self-validating protocol for measuring enzyme activity using 2-NPO. The inclusion of specific controls is critical for ensuring the trustworthiness of the results.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Rationale: Tris-HCl provides stable buffering in the slightly alkaline range optimal for many lipases and for the color development of nitrophenol. [5]The pH should be optimized for the specific enzyme under investigation. [5][11]* Substrate Stock Solution: 10 mM this compound in isopropanol or DMSO.

-

Rationale: 2-NPO is hydrophobic and requires an organic solvent for solubilization. Isopropanol and DMSO are common choices. It is crucial to test for solvent effects on enzyme activity.

-

-

Substrate Emulsion: Add 1 part 2-NPO stock solution to 9 parts Assay Buffer containing 1% (v/v) Triton X-100. Vortex vigorously to create a stable emulsion. Prepare fresh daily. [12] * Rationale: Lipases are activated at the lipid-water interface. [2]Triton X-100 is a non-ionic detergent that creates a micellar emulsion, mimicking the natural substrate interface and improving substrate availability. [5][13]* Enzyme Solution: Prepare a series of dilutions of the enzyme in cold Assay Buffer.

-

Rationale: The goal is to find a concentration that yields a linear rate of absorbance change over the desired time course.

-

Experimental Workflow

Caption: General workflow for a microplate-based lipase assay.

Microplate Setup

A 96-well plate format is recommended for efficiency. Each experiment should include the following wells:

| Well Type | Reagent 1 (180 µL) | Reagent 2 (20 µL) | Purpose |

| Blank | Substrate Emulsion | Assay Buffer | Corrects for non-enzymatic substrate hydrolysis. |

| Test Sample | Substrate Emulsion | Enzyme Solution | Measures total activity. |

| Negative Control | Assay Buffer | Enzyme Solution | Checks for enzyme-derived color or turbidity. |

Data Analysis: Calculating Enzyme Activity

-

Determine the Rate of Reaction (ΔAbs/min): Plot absorbance at 410 nm versus time. The rate is the slope of the linear portion of this curve. [14][15]2. Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate into standard enzyme units. [12][16] Activity (U/mL) = (ΔAbs/min × Vtotal) / (ε × l × Venzyme) × D

Where:

-

U (Unit): 1 µmol of 2-nitrophenol released per minute. [16][17] * ΔAbs/min: Rate of absorbance change from the blank-corrected sample.

-

Vtotal: Total reaction volume in the well (e.g., 200 µL or 0.2 mL). [12] * ε (Molar Extinction Coefficient): Approx. 18,000 M⁻¹cm⁻¹ for p-nitrophenol at pH 8.0. This value is similar for 2-nitrophenol and should be confirmed experimentally if high precision is required. [5][12] * l (Path Length): Light path in the well (cm). For a standard 96-well plate, this is calculated from the volume.

-

Venzyme: Volume of enzyme solution added (e.g., 20 µL or 0.02 mL). [12] * D: Dilution factor of the enzyme stock.

-

Designing Substrate Specificity Studies

The true power of 2-NPO is realized when it is used as a reference point in a broader study. Substrate specificity is determined by comparing the enzyme's activity across a panel of substrates with varying structures. [1][3]

The Substrate Panel Approach

The most common method for probing specificity is to use a series of p-nitrophenyl (pNP) esters with different acyl chain lengths. [4][6][8]This systematically investigates how the enzyme's active site accommodates fatty acids of varying hydrophobicity and length.

Example Substrate Panel:

| Substrate | Acyl Chain Length | Common Abbreviation | Primary Characteristic |

| p-Nitrophenyl acetate | C2 | pNP-A | Short-chain |

| p-Nitrophenyl butyrate | C4 | pNP-B | Short-chain |

| This compound | C8 | 2-NPO | Medium-chain (Reference) |

| p-Nitrophenyl dodecanoate | C12 | pNP-D | Long-chain |

| p-Nitrophenyl palmitate | C16 | pNP-P | Long-chain |

Experimental Considerations

-

Causality: The choice of substrates is not arbitrary. Varying the acyl chain length directly probes the steric and hydrophobic constraints of the enzyme's substrate-binding pocket. [2][3]A high activity towards pNP-butyrate suggests a preference for short chains, whereas high activity on pNP-palmitate indicates an active site that can accommodate bulky, hydrophobic chains. [6]* Protocol Adaptation: Longer-chain substrates (C12 and above) are more hydrophobic and may require higher concentrations of detergent or different emulsification techniques (e.g., sonication) to ensure they are available to the enzyme. [12]* Data Presentation: Results should be presented as relative activity, with the activity against the reference substrate (2-NPO or the most active substrate) set to 100%. This normalizes the data and makes the specificity profile easy to interpret.

Example Data Summary:

| Substrate | Vmax (U/mg protein) [6] | Relative Activity (%) |

| pNP-acetate (C2) | 0.42 | 38% |

| pNP-butyrate (C4) | 0.95 | 86% |

| pNP-octanoate (C8) | 1.10 | 100% |

| pNP-dodecanoate (C12) | 0.78 | 71% |

| pNP-palmitate (C16) | 0.18 | 16% |

This example data indicates the enzyme has a clear preference for the medium-chain C8 substrate. [6]

Troubleshooting and Ensuring Data Integrity

Robust experimental design anticipates and controls for potential errors. High background signal is a common issue that can obscure results and reduce assay sensitivity. [18][19]

Common Causes of High Background

-

Non-Enzymatic Substrate Hydrolysis: Nitrophenyl esters can slowly hydrolyze spontaneously, especially at high pH and temperature. The "Blank" well (substrate without enzyme) is essential to measure and subtract this rate. [20]2. Reagent Contamination: Contamination of buffers or enzyme stocks with other active hydrolases can lead to false-positive signals. [18][20]Using high-purity reagents and sterile techniques is crucial.

-

Inadequate Washing: In assay formats that require washing steps, residual reagents can cause high background. Ensure washing is thorough. [19]4. Compound Interference: When screening for inhibitors, the test compounds themselves may be colored or fluorescent, interfering with the absorbance reading. [20]Always run a control with the test compound in the absence of the enzyme.

A Self-Validating Troubleshooting Logic

Caption: Decision tree for troubleshooting high background signals.

Conclusion

This compound is more than a simple substrate; it is a versatile tool for the in-depth characterization of lipolytic enzymes. By employing it within a well-designed substrate panel and adhering to rigorous, self-validating protocols, researchers can elucidate detailed substrate specificity profiles. This information is critical for understanding the biological function of enzymes and for tailoring their application in biotechnology and drug development.

References

-

Determination of lipase specificity. PubMed. [Link]

-

Enzyme calculations - enzyme activity and specific activity. YouTube. [Link]

-

How to calculate enzyme activity from absorbance? ResearchGate. [Link]

-

Main Structural Targets for Engineering Lipase Substrate Specificity. MDPI. [Link]

-

What Causes High Background in ELISA Tests? Surmodics IVD. [Link]

-

Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity. Pearson. [Link]

-

ENZYME ACTIVITY. Unknown Source. [Link]

-

How to calculate international units (IU) of enzyme activity given a standard curve of absorbance against known enzyme concentration and absorbances of unknown concentrations. Quora. [Link]

-

Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. MDPI. [Link]

-

Studies of substrate specificities of lipases from different sources. ResearchGate. [Link]

-

Interfacial Reaction Dynamics and Acyl-Enzyme Mechanism for Lipoprotein Lipase-Catalyzed Hydrolysis of Lipid P-Nitrophenyl Esters. PubMed. [Link]

-

Kinetic parameters for r-LipA on p-nitrophenyl esters. ResearchGate. [Link]

-

Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]

-

Defining Substrate Specificities for Lipase and Phospholipase Candidates. NIH. [Link]

-

Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. MDPI. [Link]

-

Elisa troubleshooting tips – High background. American Research Products, Inc. [Link]

-

Methods for inhibition of residual lipase activity in colorimetric assay: A comparative study. Unknown Source. [Link]

-

The lipase assay using p-nitrophenyl butyrate. The arising... ResearchGate. [Link]

-

Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]

-

De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. NIH. [Link]

-

Enzyme substrates for esterases and lipases. G-Biosciences. [Link]

-

Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. NIH. [Link]

Sources

- 1. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. zenodo.org [zenodo.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 16. Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity [pearson.com]

- 17. quora.com [quora.com]

- 18. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]

- 19. arp1.com [arp1.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Lipase Assays Using p-Nitrophenyl Esters

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical execution of lipase activity assays utilizing chromogenic p-nitrophenyl (pNP) esters. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to enzyme characterization.

Introduction: The Need for a Robust Lipase Assay

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2] Their role in pathophysiology and their broad applications in biotechnology and pharmaceutical development necessitate accurate and reproducible methods for quantifying their catalytic activity. The p-nitrophenyl ester-based assay is a cornerstone of lipase analysis due to its simplicity, sensitivity, and amenability to high-throughput screening.[3][4] It relies on a straightforward colorimetric principle, allowing for the continuous monitoring of enzyme kinetics.[5]

The Core Principle: A Two-Step Chromogenic Reaction

The assay's elegance lies in its two-stage mechanism. First, the lipase acts on a colorless synthetic substrate, a p-nitrophenyl ester with a fatty acid of a specific chain length. The enzyme hydrolyzes the ester bond, yielding two products: a free fatty acid and p-nitrophenol (pNP).[1][3][6]

Second, and critically for detection, the reaction is conducted under alkaline conditions. At a pH above its pKa of ~7.2, the released p-nitrophenol is deprotonated to the p-nitrophenolate anion.[7] This anion exhibits a distinct yellow color with a strong absorbance maximum between 405 and 410 nm, which can be quantified using a standard spectrophotometer or plate reader.[3][8] The rate of yellow color formation is directly proportional to the lipase activity.

A deeper mechanistic insight reveals that the reaction often proceeds via an acyl-enzyme intermediate.[9] The fatty acyl portion of the substrate forms a transient covalent bond with a serine residue in the lipase's active site before it is hydrolyzed by water, regenerating the free enzyme.

Substrate Selection: Tailoring the Assay to the Enzyme

The choice of substrate is a critical experimental decision. p-Nitrophenyl esters are available with various acyl chain lengths, and a lipase's activity can show strong specificity for certain chain lengths.[9][10] Using an inappropriate substrate may lead to a significant underestimation of enzymatic activity. For instance, lipoprotein lipase exhibits the highest specificity for substrates with intermediate chain lengths like p-nitrophenyl butyrate and caprylate.[9]

Table 1: Common p-Nitrophenyl Ester Substrates for Lipase Assays

| Substrate Name | Acyl Chain Length | Common Abbreviation | Typical Application/Notes |

| p-Nitrophenyl Acetate | C2 | pNPA | Often used for general esterase activity; substrate for lipases with short-chain preference.[3] |

| p-Nitrophenyl Butyrate | C4 | pNPB | A widely used "standard" substrate for many microbial and pancreatic lipases.[1][3] |

| p-Nitrophenyl Caprylate | C8 | pNPC | Targets lipases with a preference for medium-chain fatty acids.[9][10][11] |

| p-Nitrophenyl Laurate | C12 | pNPL | Used for assaying lipases that act on longer-chain fatty acids.[2][3] |

| p-Nitrophenyl Palmitate | C16 | pNPP | Requires emulsifiers for solubility; for true lipases acting on long-chain triglycerides.[3][12] |

| p-Nitrophenyl Stearate | C18 | pNPS | Similar to pNPP, requires robust emulsification for use in aqueous assays.[13] |

Causality of Key Assay Parameters

Optimizing the reaction environment is paramount for achieving accurate and reproducible results. Each parameter has a direct and often interdependent effect on the enzyme's function and the detection method's reliability.

-

pH: This is the most influential parameter. It represents a compromise between the optimal pH for enzymatic activity (often pH 7.5-9.0 for lipases) and the pH required for efficient p-nitrophenolate formation (pH > 8.0).[12] It is crucial to recognize that the molar extinction coefficient of pNP is highly pH-dependent.[4][14] Below pH 6, the protonated form absorbing at ~317 nm dominates, while above pH 9, the equilibrium is almost completely shifted to the anionic form absorbing at ~405 nm.[4][15] Therefore, maintaining a stable, well-buffered alkaline pH is essential for linear and quantifiable results.

-

Substrate Solubility and Emulsification: Long-chain pNP esters like pNPP are practically insoluble in water.[6] Since lipases act at the lipid-water interface, creating a stable emulsion is not just a practical necessity but a biomimetic requirement.[1] This is achieved by first dissolving the substrate in an organic solvent like isopropanol, and then dispersing this solution into the aqueous buffer containing an emulsifying agent.[6][16]

-

Temperature: Lipase activity is sensitive to temperature. Most assays are run between 25°C and 50°C.[2][12] The optimal temperature must be determined empirically for the specific enzyme being studied. It is also important to ensure temperature uniformity across all samples, especially in a microplate format.

-

Wavelength: The absorbance of the p-nitrophenolate ion should be monitored at its maximum, typically between 405 nm and 410 nm, to ensure the highest sensitivity.[3][6]

A Self-Validating Experimental Protocol (96-Well Plate Format)

This protocol is designed as a self-validating system by incorporating essential controls to ensure data integrity.

5.1. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer, pH 8.0, containing 0.5% (v/v) Triton X-100 and 1 mM CaCl₂ (if required for enzyme stability/activity).[12]

-

Substrate Stock Solution (10 mM): Dissolve the chosen p-nitrophenyl ester in isopropanol. For example, for p-nitrophenyl palmitate (MW 377.5 g/mol ), dissolve 37.75 mg in 10 mL of isopropanol. This solution must be protected from light and can be stored at -20°C.

-

Working Substrate Emulsion (1 mM): Prepare this fresh before each use. Vigorously mix 1 part Substrate Stock Solution with 9 parts Assay Buffer. Sonication may be required to form a stable, homogenous, milky emulsion.[13]

-

Enzyme Solutions: Prepare serial dilutions of the lipase sample in cold Assay Buffer (without substrate) to identify a concentration that yields a linear reaction rate.

-

Positive Control: A commercial lipase of known activity (e.g., from Candida rugosa or porcine pancreas) prepared in the same manner as the enzyme solutions.

-

Stop Solution (Optional, for endpoint assays): 0.5 M NaOH or 100 mM Na₂CO₃.[6]

5.2. Assay Procedure (Kinetic Measurement)

-

Plate Setup: Design the 96-well plate layout to include all controls:

-

Test Wells: Enzyme dilutions.

-

Positive Control Wells: Known lipase standard.

-

Blank (Substrate Auto-hydrolysis): Assay Buffer instead of enzyme. This is critical to measure and subtract the non-enzymatic breakdown of the substrate.[12]

-

Negative Control (Enzyme Blank): Enzyme dilution with Assay Buffer instead of Working Substrate Emulsion. This accounts for any intrinsic absorbance of the enzyme sample.

-

-

Dispensing: Add 100 µL of the appropriate enzyme dilution or buffer control to the designated wells.

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 100 µL of the pre-warmed Working Substrate Emulsion to all wells to start the reaction. The total volume is 200 µL.

-

Spectrophotometric Reading: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for 10-20 minutes.

Data Analysis and Interpretation

The primary result is a kinetic curve of absorbance versus time. The analysis workflow converts this raw data into meaningful enzyme activity units.

-

Calculate the Rate: For each well, determine the slope of the linear portion of the absorbance curve. This gives the rate in ΔAbs/min.

-

Correct for Blank: Subtract the rate of the "Blank" (no enzyme) control from all other rates.

-

Corrected Rate (ΔAbs/min) = Sample Rate - Blank Rate

-

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the corrected rate into enzyme units.

-

Activity (µmol/min/mL) = [(ΔAbs/min) * V_total] / [ε * l * V_enzyme] * D

-

Where:

-

V_total: Total reaction volume in the well (e.g., 0.2 mL).[13]

-

ε (Molar Extinction Coefficient): For p-nitrophenol at pH ≥ 9, this is ~18,000 M⁻¹cm⁻¹.[5][7] This value should be confirmed for your specific buffer conditions.

-

l (Path Length): The light path length in the well in cm (for a standard 96-well plate with 200 µL, this is often ~0.5-0.6 cm; check the manufacturer's specifications or determine it empirically).[13]

-

V_enzyme: Volume of the enzyme solution added (e.g., 0.1 mL).[13]

-

D: Dilution factor of the enzyme sample.

-

-

One International Unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[18]

References

- Winkler, F. K., & Stuckmann, M. (1979). Interfacial Reaction Dynamics and Acyl-Enzyme Mechanism for Lipoprotein Lipase-Catalyzed Hydrolysis of Lipid P-Nitrophenyl Esters. Journal of Biological Chemistry.

- Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.

- Pohanka, M. (2019).

- García, H. S., et al. (2009). Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk. Journal of Dairy Science.

- BenchChem. (2025).

- Gupta, R., et al. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry.

- van der Ent, F., & Purg, M. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Uppsala University.

- Yaqoob, M., et al. (1994). Emulsified Substrate in Flow System: The Determination of Lipase Activity. Journal of the Chemical Society of Pakistan.

- Sánchez, O., et al. (2011).

- Sandoval-Barrantes, M., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update.

- Gupta, N., et al. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Request PDF.

- BenchChem. (2025). Pancreatic Lipase-IN-1 In Vitro Inhibition Assay Protocol. BenchChem.

- Nguyen, H. Q., et al. (2021).

- Akanji, M. A., & Onyesom, I. (2009). Acid phosphatase from snail heamolymph: a cheap and convenient source of enzyme for kinetic parameters determination.

- López, G., et al. (2016).

- Karakas, F. P., & Dincer, B. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark.

- Quinn, D. M., et al. (1981). Lipoprotein lipase-catalyzed hydrolysis of water-soluble p-nitrophenyl esters. Inhibition by apolipoprotein C-II. Biochemistry.

- Beg, A. E. (1984). The Effect of pH and Various Additives on Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan.

- BenchChem. (n.d.).

- New England Biolabs. (n.d.).

- Lo, C., et al. (2014). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP).

- Dincer, B., & Karakas, F. P. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Request PDF.

- Hubbell, J. A., & Langer, R. (1995). Synthesis of di-GOx Pluronic. ETH Zurich.

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. neb.com [neb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]

- 11. Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.sa.cr [scielo.sa.cr]

- 16. zenodo.org [zenodo.org]

- 17. scribd.com [scribd.com]

- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]

Chromogenic Substrates for Esterase Activity Measurement

An In-depth Technical Guide:

Introduction: The Central Role of Esterases and Their Measurement

Esterases (EC 3.1.1.x) are a ubiquitous and diverse class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds.[1][2] This fundamental activity places them at the core of countless biological processes, from neurotransmission (acetylcholinesterase) and lipid metabolism to detoxification and cellular signaling.[3] In the realms of drug discovery and development, esterases are of paramount importance; they are responsible for the metabolic activation of many ester-based prodrugs and can significantly influence the pharmacokinetic profiles of therapeutic agents.[1][4] Consequently, the accurate and reliable measurement of esterase activity is a critical task for researchers in academia and industry alike.

Chromogenic assays represent a cornerstone of enzyme activity measurement, prized for their simplicity, cost-effectiveness, and suitability for high-throughput screening (HTS).[5] This guide provides a detailed exploration of the core principles, substrate classes, and field-proven methodologies for employing chromogenic substrates in the quantification of esterase activity. We will delve into the causality behind experimental design, equipping you with the knowledge to select the optimal substrate, design robust assays, and interpret your data with confidence.

The Principle of Chromogenic Esterase Assays

The fundamental principle of a chromogenic assay is elegant in its simplicity. A synthetic substrate, designed to be a mimic of the enzyme's natural target, is composed of two key moieties: an acyl group recognized and cleaved by the esterase, and a chromophore. In its esterified, pre-cleavage state, the substrate is either colorless or has a spectral profile distinct from the released chromophore. Upon enzymatic hydrolysis, the chromophore is liberated, resulting in a measurable change in absorbance. The rate of this color change is directly proportional to the esterase activity under defined assay conditions.

A Comparative Analysis of Common Chromogenic Substrates

The selection of an appropriate substrate is the most critical decision in assay design. The ideal substrate should exhibit high specificity for the target esterase, possess a high molar extinction coefficient for sensitivity, and demonstrate good stability in the assay buffer to minimize background signal. Below is a comparative summary of the most widely used classes of chromogenic substrates.

| Substrate Class | Principle | Chromophore/Product | λmax (nm) | Advantages | Limitations | Key Applications |

| p-Nitrophenyl (pNP) Esters | Hydrolysis releases p-nitrophenol, which ionizes to the yellow p-nitrophenolate anion at alkaline pH. | p-Nitrophenolate | 400-410 | High water solubility; simple, continuous assay; well-characterized.[5] | Notoriously unstable in aqueous solution, leading to high background.[5][6] Product absorbance is highly pH-dependent (pKa ~7).[5] | General esterase/lipase screening; high-throughput screening; enzyme kinetics.[7][8] |

| Indoxyl Esters | Enzymatic cleavage releases an indoxyl intermediate, which undergoes rapid oxidative dimerization to form an insoluble, intensely colored indigo dye. | Indigo Dyes (e.g., 5,5'-dibromo-4,4'-dichloro-indigo) | ~615 (blue) | Forms a stable, insoluble precipitate, excellent for spatial localization. High sensitivity. | Reaction is a two-step process (hydrolysis then oxidation); endpoint assay; precipitate can interfere with spectrophotometry. | Histochemistry; microbiology (e.g., blue-white screening); in-situ activity detection.[9][10][11] |

| Naphthyl Esters | Releases α- or β-naphthol, which is then coupled with a diazonium salt (e.g., Fast Blue B) to form a stable, colored azo dye. | Azo Dye | Varies (~540) | Can be highly specific depending on the acyl chain.[12] The coupling reaction creates a very stable final color. | Requires a second "coupling" step, making it a discontinuous assay. Diazonium salts can be unstable and inhibitory. | Histochemical staining; zymography; specific esterase characterization.[13] |

| Thioester Analogs | Hydrolysis of a thioester bond releases a free thiol (-SH) group, which reacts with a thiol-specific reagent (e.g., DTNB, 4,4'-dithiobispyridine) to produce a colored product. | TNB²⁻ (from DTNB) | 412 | Allows for the design of substrates that more closely mimic natural molecules (e.g., acyl-CoA).[14][15] Can offer high specificity. | Requires a secondary detection reagent (e.g., DTNB), adding complexity and potential for interference.[16] | Assaying thioesterase activity; studying enzymes with specific recognition of choline or CoA moieties. |

Experimental Protocols: A Self-Validating System

A robust protocol is a self-validating one. This means incorporating the necessary controls to ensure that the observed signal is a direct and accurate measure of enzymatic activity. Here, we detail a protocol for the most common chromogenic substrate, p-nitrophenyl acetate (pNPA).

Protocol 1: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This protocol is designed for a 96-well microplate format, suitable for kinetic analysis.

Causality Behind Component Choices:

-

Buffer: A buffer such as sodium phosphate or Tris-HCl is used to maintain a stable pH. For pNPA, a pH of 7.5-8.0 is common to ensure the product, p-nitrophenol (pKa ~7), is in its colored phenolate form.[5]

-

Substrate Solvent: pNPA is poorly soluble in water and is typically dissolved in a minimal amount of an organic solvent like DMSO or ethanol before being diluted in buffer.[17] It is crucial to keep the final solvent concentration low (<1-2%) to avoid enzyme inhibition.

-

Control Wells: The "No-Enzyme Control" is the most critical component. pNPA hydrolyzes spontaneously in aqueous buffer.[5][6] This control measures the rate of spontaneous hydrolysis, which must be subtracted from the rate observed in the presence of the enzyme to determine the true enzymatic rate.

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.

-

Enzyme Solution: Prepare a stock solution of your esterase in Assay Buffer. Dilute to the desired working concentration just before use. Keep on ice.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of p-Nitrophenyl Acetate (pNPA) in 100% DMSO.

-

Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to a final concentration of 10 mM. Critical Note: Prepare this solution immediately before starting the assay due to the instability of pNPA in aqueous solutions.[6]

Assay Procedure (200 µL final volume per well):

-

Plate Setup: Design your plate map. Include wells for:

-

Enzyme Reactions: (e.g., in triplicate)

-

No-Enzyme Control: (Assay Buffer instead of Enzyme Solution)

-

Buffer Blank: (Assay Buffer only, to zero the plate reader)

-

-

Add Reagents: To the appropriate wells of a clear, flat-bottom 96-well plate, add:

-

170 µL of Assay Buffer.

-

10 µL of Enzyme Solution (or 10 µL of Assay Buffer for the No-Enzyme Control).

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration.

-

Initiate Reaction: Start the reaction by adding 20 µL of the 10 mM Working Substrate Solution to all wells (final pNPA concentration will be 1 mM).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to the same temperature. Measure the increase in absorbance at 405 nm every 30-60 seconds for 10-20 minutes.[18]

Data Analysis & Calculation of Activity:

-

Calculate the Rate (V₀): For each well, plot Absorbance at 405 nm versus Time (minutes). The initial rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min).

-

Correct for Spontaneous Hydrolysis: Calculate the average rate from the "No-Enzyme Control" wells. Subtract this value from the rate of each enzyme reaction well to get the true enzymatic rate.

-

Corrected Rate (ΔAbs/min) = V₀ (Enzyme) - V₀ (No-Enzyme Control)

-

-

Calculate Enzyme Activity: Use the Beer-Lambert Law (A = εcl) to convert the rate of absorbance change into the rate of product formation.

-

Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

Where:

-

ε (Molar Extinction Coefficient) for p-nitrophenol at pH > 7.5 is ~18,000 M⁻¹cm⁻¹.[18]

-

Path Length (l) for a standard 96-well plate is typically calculated based on the volume, but is often ~0.6 cm for a 200 µL volume. This should be empirically determined for your specific plate reader and volume.

-

-

Advanced Protocol Consideration: The Isosbestic Point

A significant drawback of the pNPA assay is the pH dependency of the p-nitrophenol product's absorbance.[5] Small shifts in pH during the assay can lead to inaccurate results. A more robust method involves measuring the absorbance at the isosbestic point of p-nitrophenol, which is 347 nm .[19] At this wavelength, the absorbance is independent of pH and directly proportional only to the concentration of p-nitrophenol.[19][20] This modification provides a more accurate and reliable measurement, especially when working across a range of pH values or with crude enzyme preparations that may alter the buffer pH.[19]

Factors Influencing Assay Performance and Troubleshooting

-

pH and Temperature: Esterase activity is highly dependent on pH and temperature. The optimal conditions must be determined empirically for each enzyme. The pNPA assay, for instance, often involves a compromise between the optimal pH for the enzyme and the optimal pH for color development.[19]

-

Substrate Concentration: For kinetic studies (determining Km and Vmax), it is essential to measure initial rates across a range of substrate concentrations, typically spanning from 0.1x to 10x the expected Km.[18]

-

Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear for a reasonable period. If the substrate is depleted too quickly, the rate will plateau, and the initial linear range will be too short to measure accurately.

-

Interfering Substances: Components in crude lysates or certain buffer additives can interfere with the assay. For example, ammonium sulfate, often used in protein purification, can catalyze the hydrolysis of pNP esters, leading to artificially high activity readings.[21] Always run appropriate controls. Compounds that absorb at the detection wavelength will also interfere and require correction.

Conclusion

Chromogenic substrates provide a powerful, accessible, and scalable method for measuring esterase activity. The success of these assays hinges on a solid understanding of the underlying chemical principles and the inherent limitations of each substrate class. While p-nitrophenyl esters remain a workhorse for high-throughput applications, their instability and pH sensitivity necessitate meticulous controls. The use of advanced techniques, such as monitoring at the isosbestic point, can significantly enhance data quality and reliability. For applications requiring spatial localization or higher specificity, indoxyl and naphthyl-based substrates offer valuable alternatives. By carefully selecting the substrate, validating the protocol with appropriate controls, and understanding the factors that influence performance, researchers can generate accurate and reproducible data to advance their work in enzymology, drug discovery, and beyond.

References

- Time in Cavite, PH. Google.

-

Chyan, W., & Raines, R. T. (2018). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 23(7), 1737. [Link]

-

Zini, I., et al. (1990). Optimization and validation of assays to estimate pancreatic esterase activity using well-characterized micellar solutions of cholesteryl oleate and tocopheryl acetate. Journal of Lipid Research, 31(4), 683-690. [Link]

-

Enzyme substrates for esterases and lipases. G-Biosciences. [Link]

-

Grognux, J., et al. (2011). Universal chromogenic substrates for lipases and esterases. Biotechnology and Bioengineering, 108(10), 2282-2290. [Link]

-

Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Helier Scientific Ltd. [Link]

-

Peng, F., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10303-10315. [Link]

-

Hetrick, K. J., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Antibiotics, 11(11), 1629. [Link]

-

Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. ResearchGate. [Link]

-

Shapiro, A. B. (2015). Answer to "I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.?" ResearchGate. [Link]

-

Liu, G. Q., et al. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Biotechnology and Applied Biochemistry, 60(4), 446-451. [Link]

-

Okamoto, Y., et al. (2021). Thioester-Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single-Molecule Enzyme Activities of Esterases with Specified Substrate Recognition. Advanced Science, 8(2), 2002381. [Link]

-

Volwerk, J. J., et al. (1987). Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase. Chemistry and Physics of Lipids, 43(2), 93-105. [Link]

-

Nachlas, M. M., & Seligman, A. M. (1949). Evidence for the specificity of esterase and lipase by the use of three chromogenic substrates. The Journal of Biological Chemistry, 181(1), 343-355. [Link]

-

Evidence for the specificity of esterase and lipase by the use of three chromogenic substrates. World Vegetable Center. [Link]

-

Hopsu, V. K., & Glenner, G. G. (1963). A HISTOCHEMICAL ENZYME KINETIC SYSTEM APPLIED TO THE TRYPSIN-LIKE AMIDASE AND ESTERASE ACTIVITY IN HUMAN MAST CELLS. The Journal of Cell Biology, 17(3), 503-520. [Link]

-

Hempel, C., et al. (2015). Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities. Journal of Visualized Experiments, (99), e52809. [Link]

-

Kiernan, J. A. (2007). Indigogenic substrates for detection and localization of enzymes. Biotechnic & Histochemistry, 82(2), 65-83. [Link]

-

Liu, H., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(20), 7586. [Link]

-

Hess, D., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 94(48), 16641-16649. [Link]

-

Gupta, N., et al. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Indian Journal of Biochemistry & Biophysics, 39(6), 431-433. [Link]

-

Sudakov, A., et al. (2021). Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling. International Journal of Molecular Sciences, 22(19), 10664. [Link]

-

Braddick, H. G., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5176-5184. [Link]

-

Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. University of Strathclyde. [Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ResearchGate. [Link]

-

Quantifying the activity of interfacial esterases towards water-soluble and self-assembled substrates for drug delivery. ACS Fall 2025. [Link]

-

Substrates commonly used to test for esterase activity. ResearchGate. [Link]

-

Cantu, D. C., et al. (2011). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science, 20(8), 1281-1295. [Link]

-

Thioesterase. Wikipedia. [Link]

-

Plaza-García, S., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. International Journal of Molecular Sciences, 24(9), 8345. [Link]

-

De Luca, V., et al. (2021). The hydrolysis of indoxyl acetate: A versatile reaction to assay carbonic anhydrase activity by high-throughput screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1260-1267. [Link]

-

Indoxyl Acetate as a Substrate for Analysis of Lipase Activity. Semantic Scholar. [Link]

-

Sharma, R., & Kanwar, S. S. (2022). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. Catalysts, 12(11), 1335. [Link]

Sources

- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]

- 12. worldveg.tind.io [worldveg.tind.io]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioesterase - Wikipedia [en.wikipedia.org]

- 16. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolytic Mechanism of 2-Nitrophenyl Octanoate by Lipase: A Technical Guide for Researchers

Introduction: The Significance of Lipases and Chromogenic Substrates

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble substrates, such as triglycerides.[1] Their remarkable stability, substrate specificity, and enantioselectivity have established them as indispensable biocatalysts in a myriad of industrial applications, including the production of pharmaceuticals, fine chemicals, and biofuels.[2] For researchers in drug development and enzyme characterization, understanding the precise mechanism of lipase action is paramount for optimizing enzymatic processes and designing novel inhibitors or substrates.

This technical guide provides an in-depth exploration of the hydrolytic mechanism of a model chromogenic substrate, 2-nitrophenyl octanoate, by lipase. The use of nitrophenyl esters, such as 2-nitrophenyl and 4-nitrophenyl derivatives, is a cornerstone of lipase activity assays. The enzymatic cleavage of these substrates releases a colored nitrophenolate ion, allowing for a continuous and straightforward spectrophotometric measurement of enzyme activity.[3][4] While 4-nitrophenyl esters are more commonly documented, the principles of hydrolysis are directly applicable to their 2-nitrophenyl counterparts. This guide will dissect the catalytic process at a molecular level, detail a robust experimental protocol for its measurement, and present relevant kinetic data to provide a comprehensive resource for scientific professionals.

The Core Catalytic Machinery: A Serine Hydrolase Mechanism

Lipases belong to the superfamily of α/β hydrolases and employ a classic chymotrypsin-like catalytic mechanism centered around a highly conserved catalytic triad of amino acid residues: a serine (Ser), a histidine (His), and an acidic residue, typically aspartic acid (Asp) or glutamic acid (Glu).[1][5] The hydrolysis of this compound proceeds through a two-step "ping-pong" mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.

Step 1: Acylation - Formation of the Acyl-Enzyme Intermediate

The catalytic cycle is initiated by the activation of the serine residue within the active site. The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine. This process is facilitated by the electrostatic influence of the nearby aspartate residue, which increases the basicity of the histidine.[6] The resulting highly nucleophilic serine alkoxide then launches an attack on the electrophilic carbonyl carbon of the this compound substrate.[7]

This nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom (the oxyanion) derived from the substrate's carbonyl group. The stabilization of this unstable intermediate is crucial for catalysis and is achieved by the "oxyanion hole," a structural motif within the active site composed of backbone amide groups of adjacent amino acids.[7][8] These amide groups form hydrogen bonds with the oxyanion, effectively neutralizing its negative charge and lowering the activation energy of the reaction.[9]

The tetrahedral intermediate then collapses, leading to the cleavage of the ester bond. The 2-nitrophenolate is released as the first product, and its departure is facilitated by the protonated histidine residue, which now acts as a general acid, donating a proton to the leaving group. This results in the formation of a covalent acyl-enzyme intermediate, where the octanoyl moiety of the substrate is esterified to the active site serine.[10]

Step 2: Deacylation - Regeneration of the Free Enzyme

The second phase of the catalytic cycle involves the hydrolysis of the acyl-enzyme intermediate to release the final product and regenerate the enzyme for another round of catalysis. A water molecule from the solvent enters the active site and is activated by the histidine residue, which once again acts as a general base, abstracting a proton to generate a highly nucleophilic hydroxide ion.[6]

This hydroxide ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.[7] The collapse of this second intermediate results in the cleavage of the covalent bond between the octanoyl group and the serine residue. The octanoate (fatty acid) is released as the second product, and the serine hydroxyl group is reprotonated by the histidine, returning the catalytic triad to its initial state.[6]

Caption: The Ping-Pong Bi-Bi catalytic cycle of lipase hydrolysis.

The Role of Interfacial Activation

A hallmark of most lipases is the phenomenon of "interfacial activation," where their catalytic activity dramatically increases at a lipid-water interface.[1] This is attributed to a mobile structural element, often a helical "lid," that covers the active site in an aqueous environment, rendering it inaccessible to the substrate.[11] Upon interaction with a hydrophobic interface, the lid undergoes a conformational change, exposing the active site and allowing the substrate to bind.[12] While this compound has some aqueous solubility, its hydrophobic octanoyl chain can promote this interfacial activation, particularly at higher concentrations where micelles may form.

Quantitative Analysis: Kinetic Parameters

The efficiency of lipase-catalyzed hydrolysis of this compound can be quantified by determining the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the catalytic constant (kcat). Km is an indicator of the enzyme's affinity for the substrate, while Vmax and kcat reflect the maximum catalytic rate.

While specific kinetic data for the hydrolysis of this compound is sparse in the literature, extensive data exists for the closely related substrate, 4-nitrophenyl octanoate. The position of the nitro group (ortho vs. para) can influence the electronic properties of the ester bond and potentially introduce steric effects, which may alter the kinetic parameters. However, the general trends in substrate specificity are expected to be similar. For many lipases, medium-chain fatty acid esters like octanoate represent optimal substrates.[13]

| Lipase Source | Substrate | Km (mM) | Vmax (U/mg protein) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Wild-Type Lipase | 4-Nitrophenyl Octanoate | N/A | 1.1 | N/A | N/A |

| Candida rugosa Lipase A | 4-Nitrophenyl Caprylate (C8) | N/A | N/A | N/A | 3.0 x 10⁵ |

| Candida rugosa Lipase B | 4-Nitrophenyl Laurate (C12) | N/A | N/A | N/A | 5.6 x 10⁵ |

Note: Data for 4-nitrophenyl octanoate and related esters are presented due to the limited availability of specific kinetic parameters for this compound. One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of nitrophenol per minute under specified conditions. N/A indicates that the data was not available in the cited sources.

Experimental Protocol: Spectrophotometric Assay of Lipase Activity

This protocol provides a detailed, step-by-step methodology for determining the activity of a lipase using this compound as the substrate. The principle of the assay is the measurement of the rate of release of 2-nitrophenol, which absorbs light at a specific wavelength.

Caption: Workflow for the spectrophotometric lipase activity assay.

Materials

-

Lipase enzyme solution of known concentration

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Isopropanol (for substrate stock solution)

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at the λmax of 2-nitrophenol (typically around 410-420 nm at alkaline pH)

Methodology

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in isopropanol.

-

Working Substrate Solution: Dilute the substrate stock solution in Tris-HCl buffer to the desired final concentrations for the assay. For kinetic studies, a range of concentrations bracketing the expected Km should be prepared.

-

Enzyme Dilutions: Prepare a series of dilutions of the lipase solution in cold Tris-HCl buffer. The optimal enzyme concentration should result in a linear rate of absorbance change over the measurement period.

-

-

Assay Procedure:

-

Equilibrate the microplate, working substrate solutions, and enzyme dilutions to the desired reaction temperature (e.g., 37°C).

-

Pipette a defined volume of the working substrate solution (e.g., 180 µL) into each well of the microplate.

-

To initiate the reaction, add a small volume of the diluted enzyme solution (e.g., 20 µL) to each well.

-

Immediately place the microplate in the spectrophotometer and begin monitoring the increase in absorbance at the λmax of 2-nitrophenolate for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis and Calculation of Enzyme Activity:

-

Determine the initial rate of reaction (v₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate the concentration of 2-nitrophenol released using the Beer-Lambert law: c = A / (ε * l) , where:

-

c = concentration of 2-nitrophenol

-

A = absorbance

-

ε = molar extinction coefficient of 2-nitrophenol at the specific pH and wavelength (a precise value should be experimentally determined, but a value similar to that of p-nitrophenol, ~18,000 M⁻¹cm⁻¹, can be used as an estimate)

-

l = path length of the cuvette or well (in cm)

-

-

Calculate the lipase activity in Units/mL using the following formula: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) One Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

-

Conclusion and Future Directions

The hydrolysis of this compound by lipase is a classic example of a serine hydrolase mechanism, characterized by the formation of a covalent acyl-enzyme intermediate and stabilization of tetrahedral intermediates by an oxyanion hole. The chromogenic nature of the 2-nitrophenol product makes this substrate a valuable tool for the continuous monitoring of lipase activity. While the bulk of the available kinetic data focuses on the more common 4-nitrophenyl esters, the principles and experimental approaches outlined in this guide are directly applicable to the study of this compound hydrolysis.

Future research could focus on detailed kinetic characterization of various lipases with this compound to elucidate the influence of the ortho-nitro group on substrate binding and catalysis. Such studies would contribute to a more nuanced understanding of lipase-substrate interactions and aid in the rational design of novel substrates and inhibitors for these industrially significant enzymes.

References

- Baird, T.T., Jr., Waheed, A., Okuyama, T., Sly, W.S., & Fierke, C.A. (1997). Catalysis and inhibition of human carbonic anhydrase IV. Biochemistry, 36(9), 2669–2678.

- Borgström, B., & Brockman, H. L. (Eds.). (1984). Lipases. Elsevier.

- Brady, L., Brzozowski, A. M., Derewenda, Z. S., et al. (1990). A serine protease triad forms the catalytic centre of a triacylglycerol lipase.

- Cygler, M., Schrag, J. D., Sussman, J. L., Harel, M., Silman, I., Gentry, M. K., & Taylor, P. (1993). Relationship between sequence conservation and three-dimensional structure in a large family of esterases, lipases, and related proteins. Protein Science, 2(3), 366–382.

- Derewenda, Z. S., & Sharp, A. M. (1993). News from the interface: the molecular structures of triacylglyceride lipases. Trends in Biochemical Sciences, 18(1), 20–25.

- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied Microbiology and Biotechnology, 64(6), 763–781.

- Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in Biotechnology, 16(9), 396–403.

- Lowe, M. E. (2002). The triglyceride lipases of the pancreas. Journal of Lipid Research, 43(12), 2007–2016.

- Ollis, D. L., Cheah, E., Cygler, M., Dijkstra, B., Frolow, F., Franken, S. M., ... & Goldman, A. (1992). The alpha/beta hydrolase fold. Protein Engineering, Design and Selection, 5(3), 197-211.

- Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: A review. Advances in Colloid and Interface Science, 147, 237-250.

- Schrag, J. D., & Cygler, M. (1997). Lipases and α/β hydrolase fold. Methods in Enzymology, 284, 85-107.

- van Tilbeurgh, H., Egloff, M. P., Martinez, C., Rugani, N., Verger, R., & Cambillau, C. (1993). Interfacial activation of the lipase-procolipase complex by mixed micelles revealed by X-ray crystallography.

- Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303.

- Verger, R. (1997). ‘Interfacial activation’ of lipases: facts and artifacts. Trends in Biotechnology, 15(1), 32-38.

- Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.

-

Medicago AB. (n.d.). Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. [Link]

- Palacios, D., Busto, M. D., & Ortega, N. (2012). A new spectrophotometric end-point assay for lipase activity determination in aqueous media. Food Chemistry, 132(4), 2143-2147.

- Pencreac'h, G., & Baratti, J. C. (1996). Hydrolysis of p-nitrophenyl palmitate in n-heptane by the Pseudomonas cepacia lipase: a simple test for the determination of lipase activity in organic media. Enzyme and Microbial Technology, 18(6), 417-422.

- Pliego, M. M., Valcárcel, M., & Cárdenas, S. (2015).

-

Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]

- E-BEG, A. (2011). The Effect of pH and Various Additives on Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(4).

- Pohanka, M. (2019).

-

BI 171 Lab # 8. (n.d.). Retrieved from [Link]

Sources

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of Pseudomonas cepacia lipase in organic media is greatly enhanced after immobilization on a polypropylene support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the Thermostability of Thermomyces lanuginosus Lipase by Restricting the Flexibility of N-Terminus and C-Terminus Simultaneously via the 25-Loop Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Nitrophenyl Octanoate in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Nitrophenyl octanoate (2-NPO) is a chromogenic substrate extensively utilized in enzymatic assays, particularly for the determination of lipase and esterase activity. The accurate and reproducible measurement of enzyme kinetics is fundamentally dependent on the substrate's solubility and stability in the aqueous buffer systems employed. However, 2-NPO, like many long-chain esters, exhibits limited aqueous solubility, a critical parameter that is profoundly influenced by the composition, pH, and temperature of the buffer. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of 2-NPO in aqueous buffers. It details robust experimental protocols for solubility determination, discusses the influence of common buffer systems, and presents available quantitative data to empower researchers in designing and executing reliable and accurate enzymatic assays.

Introduction: The Critical Role of Solubility in Enzyme Kinetics

The enzymatic hydrolysis of 2-NPO releases 2-nitrophenol, a chromophore whose appearance can be monitored spectrophotometrically to quantify enzyme activity. For Michaelis-Menten kinetics to be valid, the substrate must be fully dissolved in the assay buffer; concentrations exceeding the solubility limit will lead to the formation of aggregates or a separate phase, resulting in erroneous kinetic data.[1] Therefore, a thorough understanding and precise control of 2-NPO's solubility are paramount for the integrity of experimental results.

This guide will explore the physicochemical properties of 2-NPO that govern its solubility and provide detailed methodologies for its empirical determination.

Physicochemical Properties and Theoretical Considerations

This compound is an ester derived from 2-nitrophenol and octanoic acid. Its molecular structure, characterized by a lipophilic octyl chain and a more polar nitrophenyl group, dictates its solubility behavior.

The "Like Dissolves Like" Principle

The long hydrocarbon tail of the octanoate moiety imparts significant nonpolar character to the molecule, rendering it sparingly soluble in polar solvents like water.[2] Conversely, the presence of the nitro group and the ester linkage introduces some polarity, allowing for limited interaction with water molecules.

Factors Influencing Aqueous Solubility

Several key factors modulate the solubility of 2-NPO in a given aqueous buffer system:

-

pH: The pH of the buffer can influence the stability of the ester bond. At alkaline pH, the rate of hydroxide-catalyzed hydrolysis increases, which can affect the apparent solubility over time by consuming the ester.[3]

-

Buffer Species: The chemical nature of the buffer components (e.g., phosphate, Tris) can impact solubility. Some buffer ions may interact with the solute, potentially "salting out" the ester and reducing its solubility. Conversely, certain buffer components might enhance solubility.

-

Ionic Strength: The total concentration of ions in the solution can affect the activity of water molecules and influence the solubility of nonpolar compounds.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, solubility increases with temperature.[4] However, this relationship must be determined empirically for 2-NPO.

-

Co-solvents: Due to the limited aqueous solubility of nitrophenyl esters, organic co-solvents like dimethyl sulfoxide (DMSO) or ethanol are often used to prepare stock solutions.[5][6] The final concentration of the co-solvent in the assay buffer can significantly impact the solubility of 2-NPO.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in various aqueous buffers is scarce in the literature. However, a key study by Guthrie (1973) determined the "critical concentration" for the aggregation of p-nitrophenyl octanoate, which is considered to be its effective solubility limit in an aqueous solution.[7]

| Compound | Buffer System | Temperature | Solubility Limit (Molar) | Solubility Limit (g/L) | Source |

| p-Nitrophenyl octanoate | Imidazole/Carbonate | 25°C | 9.6 x 10⁻⁶ M | ~0.0025 g/L | [7] |

| 4-Nitrophenyl butyrate | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~2.4 x 10⁻³ M | ~0.50 g/L | [6] |

Note: The data for p-nitrophenyl octanoate is presented as a close approximation for the 2-nitro isomer due to a lack of specific data for the latter. The significant difference in solubility between the octanoate and butyrate esters highlights the profound effect of the acyl chain length.

Experimental Determination of 2-NPO Solubility

Given the limited availability of published data, the empirical determination of 2-NPO solubility in the specific buffer system of interest is highly recommended. The following section provides detailed protocols for this purpose.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[8]

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-NPO to a known volume of the desired aqueous buffer in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

-

Equilibrate the vial in a temperature-controlled shaker or water bath for 24 to 48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully centrifuge the vial to pellet any remaining suspended particles.

-

-

Quantification of Dissolved 2-NPO:

-

Withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of 2-NPO using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9][10]

-

Caption: Workflow for determining 2-NPO solubility via the shake-flask method.

Analytical Quantification Methods

-

Principle: HPLC separates 2-NPO from other components in the sample, and a UV detector quantifies it based on its absorbance.[9]

-

Typical Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like acetate buffer).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2-NPO (typically around 270-280 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentration.

-

-

Principle: The concentration of 2-NPO in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.[10]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for 2-NPO in the chosen solvent by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Prepare a series of 2-NPO standards of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Influence of Common Buffer Systems

The choice of buffer can have a significant impact on the solubility and stability of 2-NPO.

Phosphate Buffers

Phosphate buffers are widely used due to their physiological relevance. However, the solubility of phosphate salts themselves can be an issue, especially in the presence of organic co-solvents. It is essential to ensure that the chosen phosphate buffer concentration remains soluble under the final assay conditions.

Tris Buffers

Tris (tris(hydroxymethyl)aminomethane) buffers are also very common in biological research. Tris has good water solubility and is often used at a pH range of 7.0 to 9.0.[11] When preparing Tris buffers, it is important to note that the pH is temperature-dependent.[12]

General Recommendations for Buffer Selection

-

Verify Buffer Solubility: Before preparing your assay solutions, ensure that the buffer salts are soluble in the final concentration of any organic co-solvent used.

-

Consider pH Stability: Choose a buffer with a pKa close to the desired assay pH to ensure adequate buffering capacity.

-

Empirical Testing: The solubility of 2-NPO should be determined in the specific buffer system (including all additives) that will be used for the enzymatic assay.

Practical Recommendations and Best Practices

-

Stock Solutions: Prepare concentrated stock solutions of 2-NPO in a suitable organic solvent like DMSO or ethanol, where it is highly soluble.[5][6]

-

Working Solutions: To prepare working solutions, slowly add the stock solution to the aqueous buffer with vigorous stirring to prevent precipitation.

-

Visual Inspection: Always visually inspect your final assay solution for any turbidity or precipitation, which would indicate that the solubility limit has been exceeded.

-

Kinetic Confirmation: The Guthrie method, which observes the rate of hydrolysis at varying substrate concentrations, can be used to confirm the monomeric (soluble) state of the substrate. A decrease in the second-order rate constant with increasing ester concentration is indicative of aggregation.[7]

Conclusion

The solubility of this compound in aqueous buffers is a critical, yet often overlooked, parameter in the design of reliable enzyme assays. While quantitative data is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to confidently determine the solubility of 2-NPO in their specific experimental systems. By carefully considering the factors that influence solubility and adhering to the best practices outlined herein, scientists can ensure the accuracy and reproducibility of their kinetic data, ultimately leading to more robust and meaningful research outcomes.

References

- García-Carmona, F., García-Cánovas, F., & Lozano, J. A. (1982). A simple and rapid method for the determination of nitrophenols by high-performance liquid chromatography.

- Guthrie, J. P. (1973). Aggregation of p-nitrophenyl alkanoates in aqueous solution. Limitations on their use as substrates in enzyme model studies. Canadian Journal of Chemistry, 51(21), 3494-3498.

- Palacios, D., Busto, M. D., & Ortega, N. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach. Uniciencia, 34(2), 31-43.

-

ResearchGate. (2020). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]

-

Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

- Guthrie, J. P. (1973). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. Canadian Journal of Chemistry, 51(21), 3494-3498.

- Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 66(12), 3027-3033.

-

MDPI. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Dissolution efficiency in phosphate buffer pH 7.4. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]

-

PubMed. (2010). Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

-

ResearchGate. (2014, November 27). Could anyone suggest me a para nitrophenyl palmitate solution for lipase assay? Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (1994). Emulsified Substrate in Flow System: The Determination of Lipase Activity. Retrieved from [Link]

- Palacios, D., Busto, M. D., & Ortega, N. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach. Uniciencia, 34(2), 31-43.

-

ResearchGate. (n.d.). pH values of Tris-HCl at different concentrations and pH values after... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.sa.cr [scielo.sa.cr]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

chemical properties of 2-Nitrophenyl octanoate

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Nitrophenyl Octanoate

Introduction and Strategic Overview

This compound (2-NPO), CAS No. 104809-25-8, is a specialized ester molecule that serves a critical function in biochemical research, primarily as a chromogenic substrate for the kinetic analysis of lipases and esterases.[1][2] Its utility is derived from a strategically designed chemical structure: an eight-carbon aliphatic tail (octanoyl group) that mimics a medium-chain fatty acid, making it a suitable substrate for lipolytic enzymes, and a 2-nitrophenyl group that acts as an excellent leaving group and a convenient spectrophotometric reporter.